3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537172
InChI: InChI=1S/C9H7N3O5/c1-17-9(14)5-2-4(12(15)16)3-6-7(5)8(13)11-10-6/h2-3,7H,1H3,(H,11,13)
SMILES:
Molecular Formula: C9H7N3O5
Molecular Weight: 237.17 g/mol

3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester

CAS No.:

Cat. No.: VC16537172

Molecular Formula: C9H7N3O5

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester -

Specification

Molecular Formula C9H7N3O5
Molecular Weight 237.17 g/mol
IUPAC Name methyl 6-nitro-3-oxo-2,3a-dihydroindazole-4-carboxylate
Standard InChI InChI=1S/C9H7N3O5/c1-17-9(14)5-2-4(12(15)16)3-6-7(5)8(13)11-10-6/h2-3,7H,1H3,(H,11,13)
Standard InChI Key KDLUTDMPLVMLCZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC2=NNC(=O)C12)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C9H7N3O5\text{C}_9\text{H}_7\text{N}_3\text{O}_5, with a molecular weight of 237.17 g/mol . Its IUPAC name, methyl 6-nitro-3-oxo-2,3a-dihydroindazole-4-carboxylate, reflects the indazole core substituted with a nitro group at position 6, a hydroxyl group at position 3 (tautomerized as a ketone), and a methyl ester at position 4 (Figure 1) .

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC9H7N3O5\text{C}_9\text{H}_7\text{N}_3\text{O}_5
Molecular Weight237.17 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point520.6 ± 45.0 °C
Flash Point268.6 ± 28.7 °C
Canonical SMILESCOC(=O)C1=CC(=CC2=NNC(=O)C12)N+[O-]

The planar indazole ring system facilitates π-π stacking interactions, while the nitro and ester groups enhance electrophilicity, enabling participation in nucleophilic substitution reactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically begins with functionalization of simpler indazole derivatives. A nitro group is introduced via nitration under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C), followed by esterification of the carboxylic acid precursor using methanol and a catalytic acid. For example, the parent carboxylic acid (3-hydroxy-6-nitro-4-(1H)indazole carboxylic acid) undergoes methylation with dimethyl sulfate or methyl iodide in dimethylformamide (DMF) to yield the ester.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization .

  • Ester Hydrolysis: Basic conditions (e.g., NaOH/EtOH) cleave the methyl ester to regenerate the carboxylic acid.

  • Electrophilic Substitution: The indazole ring undergoes halogenation or sulfonation at position 5 or 7 due to electron-withdrawing effects of the nitro group .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 200°C, with the nitro group posing a risk of exothermic decomposition under high heat .

Table 2: Thermodynamic Properties

PropertyValueMethod
LogP (Partition Coefficient)2.92Calculated
Vapor Pressure0.0 ± 1.4 mmHg at 25°CEstimated
Refractive Index1.724Experimental

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate moderate cytotoxicity against HeLa (IC₅₀ = 34 µM) and MCF-7 (IC₅₀ = 42 µM) cell lines. Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits topoisomerase IIα by intercalating into DNA.

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the methyl ester with bulkier alkyl groups, improve metabolic stability. For instance, the ethyl ester analog shows a 2.3-fold increase in plasma half-life (t₁/₂ = 6.7 h) in rodent models.

Prodrug Design

The methyl ester serves as a prodrug moiety, enhancing oral bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylic acid, which exhibits 89% bioavailability in rats compared to 22% for the parent acid.

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